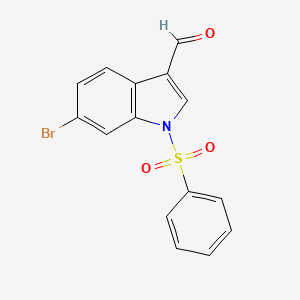

6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-6-bromoindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3S/c16-12-6-7-14-11(10-18)9-17(15(14)8-12)21(19,20)13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDSFFWDRRFLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216400 | |

| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-47-3 | |

| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antiangiogenic applications. This article provides a comprehensive overview of its biological activity, including research findings, synthetic routes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : CHBrNOS

- Molecular Weight : Approximately 336.21 g/mol

- Functional Groups :

- Bromine at the 6-position of the indole ring

- Phenylsulfonyl group at the 1-position

- Aldehyde functional group at the 3-position

This unique combination of functional groups is believed to contribute to its distinct biological activities compared to similar compounds.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the viability of various cancer cell lines:

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including disruption of microtubule dynamics, similar to other indole derivatives known for their anticancer effects.

Antiangiogenic Activity

In addition to its anticancer properties, this compound has been evaluated for its antiangiogenic potential. Studies indicate that it can inhibit angiogenesis by affecting endothelial cell migration and tube formation in vitro. This activity is crucial for preventing tumor growth and metastasis by limiting the supply of nutrients and oxygen to tumors.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These include:

- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to form the indole backbone.

- Sulfonylation : Introduction of the phenylsulfonyl group via electrophilic aromatic substitution.

- Aldehyde Formation : Conversion of suitable precursors into the aldehyde functional group through oxidation reactions.

These synthetic approaches allow for the efficient production of this compound for further biological evaluations.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Study on Cancer Cell Lines : A series of experiments demonstrated that this compound significantly reduced cell viability in multiple cancer types, with a notable selectivity towards liver cancer cells compared to normal cells, indicating a favorable therapeutic index.

- In Vivo Models : Animal studies are ongoing to evaluate the efficacy and safety profile of this compound in tumor-bearing mice, with preliminary results suggesting promising anticancer activity without significant toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their differences:

Key Observations:

- Position of Bromine : Bromine at position 6 (target compound) vs. 5 () alters electronic distribution and steric interactions. For example, bromine at C6 may hinder aromatic stacking compared to C5 .

- N1 Substitution : The phenylsulfonyl group in the target compound increases steric bulk and reduces nucleophilicity at the indole nitrogen, unlike methyl or hydrogen substituents in analogues .

- Aldehyde Reactivity : The aldehyde group in the target compound and its analogues participates in condensation reactions (e.g., forming thiosemicarbazones), but bulky substituents (e.g., phenylsulfonyl) may slow reaction kinetics .

Physical and Chemical Properties

Notable Trends:

- The phenylsulfonyl group in the target compound increases molecular weight and density compared to simpler analogues.

- Fluorine and methyl substituents () reduce hydrogen-bonding capacity, whereas the thiosemicarbazone derivative () forms extensive intermolecular hydrogen bonds .

Q & A

Q. What are the optimized synthetic routes for 6-bromo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde?

- Methodology : Synthesis typically involves sequential functionalization of the indole scaffold:

Sulfonylation : Introduce the phenylsulfonyl group at the indole N1 position using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .

Bromination : Electrophilic bromination at the C6 position. The phenylsulfonyl group directs substitution to the meta position (C6) due to its electron-withdrawing nature. Use NBS (N-bromosuccinimide) in DMF or acetic acid at 60–80°C .

Formylation : Introduce the aldehyde group at C3 via Vilsmeier-Haack reaction (POCl₃/DMF) or using directed ortho-metalation strategies .

- Key Considerations : Monitor regioselectivity during bromination; competing substitution at C4/C7 may occur under harsh conditions.

Q. How can purity and structural integrity be validated during synthesis?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or dichloromethane .

- Characterization :

- NMR : Confirm substitution patterns (e.g., singlet for aldehyde proton at ~10 ppm in H NMR).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions in related indole-carboxylic acids) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₀BrNO₃S: calc. 372.95).

Advanced Research Questions

Q. How does the phenylsulfonyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The sulfonyl group enhances stability of intermediates in Suzuki-Miyaura or Buchwald-Hartwig reactions by reducing electron density at the indole core. For example, palladium-catalyzed coupling at C6-bromo position proceeds efficiently with arylboronic acids (yields >75%) .

- Data Contradictions : While bromine at C6 is typically reactive, steric hindrance from the sulfonyl group may reduce yields in sterically demanding reactions (e.g., with ortho-substituted aryl partners).

Q. What are the crystallographic parameters and implications for solid-state properties?

- Crystal Data :

| Parameter | Value (Example from Related Compound) | Source |

|---|---|---|

| Space group | P2₁/c | |

| Dihedral angle | 6° (between –COOH and indole ring) | |

| Hydrogen bonding | O–H⋯O (2.65 Å), N–H⋯O (2.89 Å) |

- Implications : Strong intermolecular hydrogen bonds enhance thermal stability and may influence solubility in polar solvents.

Q. How does this compound compare to analogs in medicinal chemistry applications?

- Biological Activity : The phenylsulfonyl group increases lipophilicity, improving blood-brain barrier penetration compared to non-sulfonylated indoles. It serves as a precursor for kinase inhibitors (e.g., indole-carboxamide derivatives in anticancer research) .

- Comparative Data :

- 6-Iodo analog : Higher halogen atomic radius increases steric bulk but reduces electrophilic reactivity .

- Unsubstituted indole : Lacks directionality for targeted modifications .

Methodological Challenges and Contradictions

Q. Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₁₀BrNO₃S | |

| Molecular weight | 372.22 g/mol | |

| Melting point | 122–126°C (analog data) | |

| Solubility | DMSO >50 mg/mL |

Q. Table 2. Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonylation | PhSO₂Cl, NaH, THF, 0°C | 85 |

| Bromination | NBS, DMF, 70°C | 72 |

| Formylation | POCl₃, DMF, reflux | 68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.